Linker-Length-Dependent Lipophilicity: Butyl vs. Ethyl and Propyl Analogs
The target compound employs a four-carbon (butyl) spacer between the quinoline 4-amino group and the pyrrolidine ring. Compared with the two-carbon (ethyl) analog (CAS 510755-53-0, free base C21H22FN3, MW ~335.4) and the three-carbon (propyl) analog in the morpholine series (CAS 510755-18-7, C22H24FN3O, MW 365.44), the butyl linker increases both molecular weight and lipophilicity in a stepwise, quantifiable manner [1]. The calculated LogP of the target compound (4.69) exceeds that of the propyl-morpholine analog (3.53) by approximately 1.15 log units, a difference that predicts measurably distinct membrane permeability and tissue distribution .
| Evidence Dimension | Calculated partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 4.69; PSA = 31.39 Ų; MW = 363.47; C23H26FN3 |
| Comparator Or Baseline | Ethyl-pyrrolidine analog (CAS 510755-53-0): MW ~335.4 (free base), C21H22FN3. Propyl-morpholine analog (CAS 510755-18-7): LogP = 3.53, PSA = 40.62 Ų, MW = 365.44, C22H24FN3O |
| Quantified Difference | ΔLogP (target vs. propyl-morpholine) = +1.15 log units; ΔPSA = −9.23 Ų (lower PSA indicating higher membrane permeation potential). MW difference vs. ethyl analog = +28 Da. |
| Conditions | Calculated physicochemical properties from ChemSrc database; consistent methodology across comparators |
Why This Matters
A LogP difference exceeding 1 log unit translates to approximately 10-fold difference in octanol-water partitioning, which directly impacts passive membrane permeability and oral absorption potential—a critical selection criterion for cell-based and in vivo studies.
- [1] ShaChemLin. 2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide. CAS 510755-53-0. Formula C21H24Br2FN3, MW 497.24 (salt). Free base formula C21H22FN3. View Source
